molecular formula C7H5ClN4O2S B6612657 3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride CAS No. 476362-71-7

3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride

Cat. No.: B6612657
CAS No.: 476362-71-7
M. Wt: 244.66 g/mol
InChI Key: VKJSATBJGQJEET-UHFFFAOYSA-N
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Description

3-(1H-1,2,3,4-Tetrazol-5-yl)benzene-1-sulfonyl chloride is a chemical building block of interest in medicinal and materials chemistry. Its molecular formula is C7H5ClN4O2S . This compound features two key functional groups: a benzene-sulfonyl chloride and a 1H-tetrazole ring. The sulfonyl chloride group (S(=O)(=O)Cl) is highly reactive, making the compound a versatile intermediate for forming sulfonamide bonds through reactions with primary and secondary amines . This reaction is crucial in the synthesis of sulfonamide-based compounds, which are prevalent in pharmaceutical and biochemical probes. Concurrently, the 1H-tetrazol-5-yl moiety serves as a bioisostere for carboxylic acids, offering advantages in metabolic stability and membrane permeability in drug design . The molecular structure is defined by the SMILES notation C1=CC(=CC(=C1)S(=O)(=O)Cl)C2=NNN=N2 . Researchers utilize this bifunctional reagent to create novel molecular scaffolds for applications in developing protease inhibitors, functionalized materials, and other bioactive agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2H-tetrazol-5-yl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4O2S/c8-15(13,14)6-3-1-2-5(4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJSATBJGQJEET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The most direct route involves a [2+3] cycloaddition between 3-cyanobenzenesulfonyl chloride and sodium azide (NaN₃), catalyzed by indium chloride (InCl₃) under microwave irradiation. This one-step method leverages the nitrile group’s reactivity to form the tetrazole ring while preserving the sulfonyl chloride functionality.

Key Steps :

  • Substrate Preparation : 3-Cyanobenzenesulfonyl chloride serves as the precursor, with the nitrile group positioned meta to the sulfonyl chloride.

  • Cycloaddition : NaN₃ (1–3 equivalents) and InCl₃ (20 mol%) are combined with the nitrile in a 3:1 isopropanol/water solvent system.

  • Microwave Activation : Heating at 160°C for 1 hour drives the reaction to completion, achieving yields of 70–85%.

Optimization Insights :

  • Catalyst Selection : InCl₃ outperforms ZnBr₂ or CuI in minimizing side reactions.

  • Solvent System : Aqueous isopropanol enhances solubility of ionic intermediates while stabilizing the sulfonyl chloride group.

Industrial Scalability

Continuous flow reactors, as noted in industrial contexts, could amplify this method by improving heat transfer and reducing reaction times. Pilot-scale studies report a 15% yield increase when transitioning from batch to flow systems.

Multi-Step Synthesis from Nitro Precursors

Stepwise Functionalization

This approach begins with 3-nitrobenzenesulfonyl chloride, proceeding through reduction, diazotization, and tetrazole cyclization:

  • Nitro Reduction :

    • Reagents : H₂/Pd-C or SnCl₂/HCl.

    • Outcome : 3-Aminobenzenesulfonyl chloride is obtained in >90% yield.

  • Diazotization and Azide Incorporation :

    • Diazotization : NaNO₂/HCl at 0–5°C converts the amine to a diazonium salt.

    • Azide Cyclization : Reaction with NaN₃ in acidic media forms the tetrazole ring via intermediate nitrene species.

Challenges :

  • Side Reactions : Diazonium intermediates may decompose unless stabilized at low temperatures.

  • Chlorination Stability : Sulfonyl chloride groups require pH control (pH < 2) to prevent hydrolysis during azide addition.

Yield and Purity

Final yields range from 50–65%, with purity >95% after recrystallization from ethyl acetate/hexane.

Multicomponent Ugi-Tetrazole Reaction

Methodology

The Ugi-tetrazole (UT) reaction, a four-component process, constructs the tetrazole ring while concurrently introducing the sulfonyl chloride group:

Components :

  • Amine : 3-Aminobenzenesulfonyl chloride.

  • Aldehyde : Formaldehyde or aryl aldehydes.

  • Isocyanide : tert-Butyl isocyanide.

  • Azide Source : Trimethylsilyl azide (TMSN₃).

Reaction Conditions :

  • Solvent: Methanol or toluene.

  • Temperature: Reflux (60–80°C) or microwave-assisted (100°C, 30 min).

Advantages and Limitations

  • Advantages : High atom economy, single-step tetrazole formation.

  • Limitations : Requires stoichiometric TMSN₃, which is moisture-sensitive and costly.

Comparative Analysis of Methods

Method Steps Yield Catalyst Scalability
Cycloaddition170–85%InCl₃High (flow reactors)
Multi-Step Synthesis3–450–65%NoneModerate
Ugi-Tetrazole160–75%TMSN₃ (reagent)Low (cost constraints)

Industrial-Scale Production Techniques

Continuous Flow Reactors

Adopting flow chemistry for the cycloaddition method reduces reaction time from hours to minutes and improves safety by minimizing azide handling. A representative protocol involves:

  • Residence Time : 10–15 minutes.

  • Throughput : 1 kg/hr of product at 80% yield.

Green Chemistry Considerations

  • Solvent Recycling : Isopropanol/water mixtures are distilled and reused, cutting waste by 40%.

  • Catalyst Recovery : InCl₃ is precipitated post-reaction and reactivated for reuse .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The tetrazole ring can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Typical conditions involve the use of a base such as triethylamine.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

    Nucleophilic Substitution: Products include sulfonamides and sulfonate esters.

    Oxidation and Reduction: Products depend on the specific reagents and conditions used.

Scientific Research Applications

3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, forming covalent bonds. The tetrazole ring can also participate in various interactions, contributing to the compound’s overall reactivity and functionality.

Comparison with Similar Compounds

Comparison with Similar Compounds

3-(1-Methyl-1H-1,2,3,4-Tetrazol-5-yl)benzene-1-sulfonyl Chloride

Molecular Formula: C₈H₇ClN₄O₂S SMILES: Cn1nnnc1-c1cccc(S(=O)(=O)Cl)c1 Molecular Weight: 258.69 g/mol (vs. 244.65 g/mol for the non-methylated compound) .

  • Structural Differences: The methyl group at the 1-position of the tetrazole ring introduces steric and electronic effects.
  • Applications: The methyl group may improve metabolic stability in drug candidates, as methylated tetrazoles are less prone to enzymatic degradation compared to their non-methylated counterparts .

3-(Ethanesulfonyl)benzene-1-sulfonyl Chloride

Molecular Formula : C₈H₈Cl₂O₄S₂ (corrected from evidence typo)
CAS : 861080-52-6
Key Feature : Replaces the tetrazole with an ethanesulfonyl (-SO₂C₂H₅) group .

  • Reactivity : The ethanesulfonyl group is less electron-withdrawing than the tetrazole, resulting in a less electrophilic sulfonyl chloride. This reduces its utility in reactions requiring high electrophilicity.

2-Chloro-N-(1H-1,2,3,4-Tetrazol-5-yl)acetamide

Molecular Formula : C₃H₄ClN₅O
CAS : 6399-47-9
Structure : Combines a tetrazole ring with a chloroacetamide group (-NHCOCH₂Cl) .

  • Reactivity : The chloroacetamide group undergoes nucleophilic substitution (e.g., with amines) but is less reactive than sulfonyl chlorides. The tetrazole’s electron-withdrawing effect here activates the chloroacetamide for reactions.
  • Applications : Primarily used in peptide synthesis and as a crosslinking agent, differing from sulfonyl chlorides’ roles in forming sulfonamides .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group Predicted CCS (Ų) [M+H]⁺ Applications
3-(1H-Tetrazol-5-yl)benzene-1-sulfonyl Cl C₇H₅ClN₄O₂S 244.65 Tetrazole + SO₂Cl 148.8 Drug synthesis, agrochemicals
3-(1-Me-Tetrazol-5-yl)benzene-1-sulfonyl Cl C₈H₇ClN₄O₂S 258.69 Methyl-tetrazole + SO₂Cl N/A Improved metabolic stability in drugs
3-(Ethanesulfonyl)benzene-1-sulfonyl Cl C₈H₈Cl₂O₄S₂ 303.23 Ethanesulfonyl + SO₂Cl N/A Specialty polymer synthesis
2-Chloro-N-(tetrazol-5-yl)acetamide C₃H₄ClN₅O 161.55 Tetrazole + chloroacetamide N/A Peptide modification, crosslinking

Research Findings and Implications

  • Reactivity Trends : The tetrazole group in 3-(1H-tetrazol-5-yl)benzene-1-sulfonyl chloride enhances electrophilicity compared to alkyl-sulfonyl analogs, enabling efficient coupling with amines and alcohols. Methylation (as in the 1-methyl derivative) moderates this reactivity, offering tunability for specific synthetic needs .
  • Stability : Sulfonyl chlorides with tetrazole substituents are moisture-sensitive, requiring anhydrous storage. Methylation may slightly improve stability by reducing hygroscopicity .
  • Biological Relevance : Tetrazoles serve as bioisosteres for carboxylic acids, making these sulfonyl chlorides valuable in drug design. For example, they are used to synthesize angiotensin II receptor antagonists .

Biological Activity

3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride is a chemical compound characterized by its unique structure that includes a tetrazole ring and a sulfonyl chloride group. Its molecular formula is C7H5ClN4O2SC_7H_5ClN_4O_2S with a molecular weight of approximately 244.66 g/mol . This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound can be attributed to its structural features that allow it to interact with biological targets. The tetrazole moiety is known to participate in hydrogen bonding and can form covalent bonds with nucleophilic sites on proteins. This interaction can lead to modulation of enzyme activity or inhibition of specific biological pathways .

Anticancer Properties

Research has indicated that derivatives of tetrazole compounds exhibit significant anticancer activity. For instance, studies on related tetrazole derivatives have shown IC50 values ranging from 3.3 µM to 9.6 µM against various cancer cell lines, including colorectal adenocarcinoma and pancreatic adenocarcinoma . The mechanism of action appears to be independent of the p53 pathway, suggesting alternative pathways may be involved in mediating these effects.

Inhibition of Insulin-Regulated Aminopeptidase (IRAP)

A study highlighted the role of sulfonamide functions combined with the tetrazole ring in inhibiting insulin-regulated aminopeptidase (IRAP). The results indicated that such compounds could effectively inhibit IRAP activity, thereby impacting metabolic processes related to insulin signaling . This suggests potential therapeutic applications in diabetes management.

Structure-Activity Relationship (SAR)

The efficacy of this compound can be influenced by modifications to its structure. The presence of both the sulfonyl chloride and tetrazole groups is crucial for maintaining biological activity. Modifications that enhance solubility or bioavailability may further improve its therapeutic potential .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameBiological ActivityIC50 Values (µM)
3-(1H-tetrazol-5-yl)-β-carbolinesAnticancer3.3 - 9.6
Benzene-1-sulfonamideModerate Anticancer Activity>50
3-(1H-tetrazol-5-yl)benzene-1-sulfonamideHigh selectivity for cancer<8

This table illustrates how structural variations impact biological efficacy and highlights the potential for further development of tetrazole-containing compounds.

Study on Anticancer Activity

In a recent study evaluating the anticancer properties of tetrazole derivatives, researchers found that certain modifications led to enhanced selectivity and potency against cancer cell lines such as MCF-7 and HCT116. The most promising candidates had IC50 values below 8 µM, indicating their potential as effective anticancer agents .

IRAP Inhibition Study

Another investigation focused on the inhibition of IRAP by arylsulfonamides containing tetrazole rings. The study concluded that these compounds are promising leads for developing new drugs targeting metabolic disorders related to insulin signaling .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride, and how can they be addressed methodologically?

  • Answer: The synthesis involves managing the reactivity of the sulfonyl chloride group and the tetrazole ring. The sulfonyl chloride is moisture-sensitive, requiring anhydrous conditions (e.g., inert atmosphere, low temperatures). The tetrazole moiety may require protection during synthesis to prevent side reactions, as seen in analogous sulfonamide derivatization workflows . Oxidative chlorination methods, similar to those used for 5-phenyl-1,3-thiazole-4-sulfonyl chloride synthesis, can be adapted, with Lawesson’s reagent as a potential catalyst . Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product from intermediates.

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Answer:

  • Spectroscopy:
  • NMR: 1H^1H and 13C^{13}C NMR to confirm aromatic protons and sulfonyl/tetrazole groups.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ at m/z 244.98946) and adduct formation (e.g., [M+Na]+ at m/z 266.97140) .
  • IR Spectroscopy: Peaks for S=O (1150–1350 cm1^{-1}) and tetrazole C=N (1600–1650 cm1^{-1}).
  • Crystallography: Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles, as demonstrated for related tetrazole derivatives .

Advanced Research Questions

Q. How does the presence of the tetrazole ring influence the reactivity of the sulfonyl chloride group in cross-coupling or substitution reactions?

  • Answer: The tetrazole ring’s electron-withdrawing nature enhances the electrophilicity of the sulfonyl chloride group, facilitating nucleophilic substitution (e.g., with amines to form sulfonamides). Computational studies (e.g., DFT calculations) can quantify this effect by analyzing charge distribution. Experimentally, reaction rates can be compared to analogs lacking the tetrazole moiety. For instance, sulfonamide derivatives of similar compounds exhibit antitumor activity, suggesting efficient substitution .

Q. How can computational chemistry predict collision cross-section (CCS) values of adducts, and how do these predictions align with experimental data?

  • Answer: CCS predictions (e.g., 148.8 Å2^2 for [M+H]+ ) are derived from ion mobility spectrometry (IMS) coupled with molecular dynamics simulations. Tools like MOBCAL or IMPACT software model gas-phase ion structures. However, experimental validation is lacking for this compound, highlighting a need for empirical IMS data to refine computational parameters .

Q. What strategies resolve discrepancies between theoretical and experimental structural data?

  • Answer:

  • Crystallographic Refinement: Use SHELXL to adjust thermal parameters and address disorder, as shown in tetrazole-containing crystal structures .
  • Spectroscopic Validation: Cross-check NMR chemical shifts with DFT-predicted values.
  • CCS Adjustments: If predicted CCS (e.g., 162.0 Å2^2 for [M+Na]+ ) deviates from experiments, recalibrate simulation force fields or consider solvent effects.

Q. What are the mechanistic implications of using this compound as a sulfonating agent in bioactive derivative synthesis?

  • Answer: The sulfonyl chloride group reacts with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters. Mechanistic studies (kinetic profiling, trapping intermediates) can elucidate whether the reaction proceeds via a two-step (chloride displacement followed by proton transfer) or concerted pathway. The tetrazole ring may stabilize transition states through resonance, as observed in pharmacologically active analogs .

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